1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of imidazole, pyrazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methylimidazole with a sulfonyl chloride derivative, followed by the introduction of the pyrazole and thiophene moieties through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole and pyrazole rings can be reduced under specific conditions to form corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the sulfonamide group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-phosphonate: Contains a phosphonate group instead of a sulfonamide group.
Uniqueness
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-17-9-13(14-10-17)22(19,20)15-5-7-18-6-4-11(16-18)12-3-2-8-21-12/h2-4,6,8-10,15H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLCBYKXMFAQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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